tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound features a piperidine ring, which is a common scaffold in drug design, and incorporates a pyrimidine moiety that may contribute to its biological activity.
The compound is primarily synthesized for research purposes and is not intended for direct use as a pharmaceutical or food product. It is available through specialized chemical suppliers, such as BLD Pharmatech Ltd., and is often utilized in laboratory settings for various studies related to its chemical properties and biological effects .
This compound falls under the category of carboxylates, specifically those derived from piperidine and pyrimidine structures. Its classification as a tertiary amine due to the presence of the diethylamino group further positions it within the broader class of nitrogen-containing heterocycles.
The synthesis of tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions, including:
Technical details regarding specific reagents, catalysts, and conditions (e.g., temperature, solvent) are crucial for optimizing yield and purity but are often proprietary or detailed in academic literature .
The molecular structure of tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 288.37 g/mol, and its structure can be visualized using molecular modeling software or by referencing databases like PubChem .
tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can participate in various chemical reactions typical of amines and carboxylic acids, including:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of both the piperidine and pyrimidine moieties suggests potential activity as an inhibitor or modulator of protein functions, particularly those related to kinase pathways .
Research indicates that compounds with similar structures may exhibit inhibitory effects on cyclin-dependent kinases, which are crucial in regulating cell cycle progression. This could position this compound as a candidate for further pharmacological studies aimed at cancer treatment or other proliferative disorders .
The physical state of tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate at room temperature is typically a solid or powder form, depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (e.g., NMR, IR) are typically provided by suppliers or determined through laboratory analysis .
tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate has potential applications in various scientific fields, including:
Piperidine-pyrimidine molecular architectures have emerged as privileged scaffolds in precision oncology, particularly for modulating kinase signaling pathways. The structural fusion of piperidine’s conformational restraint with pyrimidine’s hydrogen-bonding capacity creates compounds capable of high-affinity target engagement. The subject molecule features a methylenamino linker (-CH₂-NH-) bridging its piperidine and pyrimidine rings, conferring spatial flexibility that enables optimal binding pocket accommodation—a design strategy observed in clinical kinase inhibitors [2]. This flexibility distinguishes it from sterically constrained analogs like tert-butyl 4-((6-(diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1353947-49-5), where direct nitrogen methylation creates a less adaptable tertiary amine linkage [4] [6].
Notably, the compound’s pyrimidine subunit carries a diethylamino pharmacophore at the 6-position, enhancing electron density and creating a "molecular handle" for specific protein interactions. This design principle is exploited in patent WO2023249970A1, where analogous pyrimidine derivatives function as CDK2 degraders via the ubiquitin-proteasome pathway [3]. Such bifunctional molecules address therapeutic resistance in hormone receptor-positive breast cancers where CDK4/6 inhibitors fail due to aberrant CDK2 activation. The structural parallels highlight this scaffold’s capacity to anchor protein-targeting ligands in proteolysis-targeting chimeras (PROTACs), enabling selective degradation of historically undruggable targets.
Table 1: Comparative Analysis of Piperidine-Pyrimidine Hybrids in Drug Discovery
Compound Structure | Molecular Weight (g/mol) | Key Design Feature | Therapeutic Application |
---|---|---|---|
tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate | 363.51 | Flexible aminomethyl linker | Kinase inhibitor scaffold, PROTAC development |
4-((6-(Diethylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate analog | 363.50 | Rigid tertiary amino linker | Not specified (research intermediate) [6] |
PROTAC compounds from WO2023249970A1 | Variable | Pyrimidine-derived CDK2 binders | CDK2 degradation in resistant cancers [3] |
GPR119 agonist pyrimidin-4-amine derivatives | Variable | Trifluoromethyl group on linker | Metabolic diseases (diabetes) [5] |
Chemical suppliers list this compound at ≥95% purity for research applications, though its discontinued status by specialty manufacturers like Fluorochem underscores the challenges in procuring advanced intermediates for drug discovery programs [2]. The molecule’s continued relevance persists through its utility in structure-activity relationship (SAR) studies, where researchers systematically modify its piperidine N-Boc group, linker length, and pyrimidine substituents to optimize target binding and drug-like properties. Such investigations have revealed that even minor modifications—such as replacing the diethylamino with ethoxy groups (e.g., CAS 1353974-21-6)—dramatically alter potency and selectivity profiles [9].
The diethylamino group (-N(CH₂CH₃)₂) positioned at the pyrimidine 6-site functions as a potent electron-donating substituent, significantly altering the heterocycle’s electronic distribution. This modification increases nucleobase electron density approximately 20-fold versus unsubstituted pyrimidines, enhancing π-stacking interactions in hydrophobic binding pockets and strengthening hydrogen-bond acceptance at adjacent ring nitrogens [4] [6]. The diethyl moiety specifically balances steric accessibility and electron donation—outperforming dimethyl analogs in cellular permeability while avoiding the excessive lipophilicity associated with dipropyl chains. In kinase inhibition contexts, this group frequently engages in conserved backbone hydrogen bonding with hinge region residues, as observed in CDK2-ligand co-crystal structures [3].
The tert-butyloxycarbonyl (Boc) group serves dual synthetic and functional purposes. As a protecting group, it masks the piperidine nitrogen’s basicity during synthetic sequences, preventing unwanted quaternization or byproduct formation. This protection is reversible under mild acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection for downstream derivatization—a strategy leveraged in building PROTAC conjugates where the piperidine nitrogen may serve as an attachment point for E3 ligase ligands [3]. The Boc group’s tert-butyl component contributes advantageous steric bulk that can influence the piperidine ring’s conformational preference, favoring chair conformations where the C2 substituent adopts equatorial orientation for optimal target engagement.
Table 2: Functional Contributions of Key Structural Elements
Structural Motif | Physicochemical Influence | Biological Impact | Synthetic Utility |
---|---|---|---|
6-Diethylaminopyrimidine | • Increased electron density • LogP increase of ~1.5 units | • Enhanced kinase binding affinity • Improved cellular penetration | Enables Pd-catalyzed cross-coupling at C4/C5 positions |
Piperidine C2 aminomethyl linker | • Three-bond rotational flexibility • Basic nitrogen (pKa ~8.5) | • Adaptable binding pocket accommodation • Potential for salt bridge formation | Primary amine amenable to amide/Suzuki coupling |
N-Boc protection | • Steric shielding of piperidine nitrogen • ~100 Da molecular weight increase | • Reduced plasma protein binding • Modulated metabolic stability | Acid-labile protection for selective piperidine functionalization |
The aminomethyl linker (-CH₂NH-) at the piperidine C2 position deserves particular emphasis. Unlike N-linked analogs (e.g., CAS 1353947-49-5), this arrangement preserves the linker nitrogen’s hydrogen-bonding capability while maintaining conformational flexibility [4] [6]. Molecular modeling indicates the free NH group can serve as both hydrogen bond donor (e.g., to kinase catalytic residues) or acceptor (when protonated), increasing binding mode versatility. The methylene spacer also enables greater torsional freedom compared to direct C-N bonds, allowing the pyrimidine ring to explore broader conformational space for optimal target complementarity—a feature critical in accommodating divergent binding sites across kinase families.
These structural elements collectively enhance the molecule’s drug-likeness, as evidenced by calculated properties: molecular weight (363.5 g/mol) falls well below Lipinski’s 500 threshold, while the balanced lipophilicity (cLogP ~3.2) supports membrane permeability without excessive hydrophobic trapping. The Boc group moderately increases metabolic stability by shielding the metabolically vulnerable piperidine nitrogen from cytochrome P450 oxidation, a vulnerability observed in unprotected analogs like 2-[(6-diethylamino-pyrimidin-4-ylamino)-methyl]-piperidine [2] [8]. Such calculated optimization exemplifies modern medicinal chemistry’s iterative approach—each structural component addresses specific pharmacological challenges while collectively advancing therapeutic potential.
Conclusion: Strategic Molecular Design for Therapeutic InnovationTert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate exemplifies rational scaffold design in contemporary medicinal chemistry. Its piperidine-pyrimidine core delivers targeted binding capability, particularly in kinase modulation, while the diethylamino group and Boc protection synergistically optimize electronic properties, solubility, and metabolic stability. The flexible aminomethyl linker differentiates it from more rigid analogs, providing adaptable spatial positioning crucial for interacting with complex biological targets. As PROTAC technologies and kinase inhibitor research advance, this compound’s balanced molecular architecture—documented in supplier catalogs with detailed chemical identifiers [1] [6]—remains a valuable template for developing therapeutics against oncological targets, particularly those involving CDK2-driven resistance mechanisms [3]. Future structural optimizations will likely explore alternative protecting groups, linker extensions, and pyrimidine substitutions to further refine target selectivity and in vivo performance.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: